REACTION_CXSMILES
|
C[O-].[Na+].[C:4](OC)(=O)[CH2:5][C:6]([O:8]C)=[O:7].[F:13][C:14]([F:27])([F:26])[C:15]1[CH:16]=C(Br)[CH:18]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:20]=1.BrC1C=CC=CC=1.[OH-].[Na+]>[Cu]Br.[Cu]I.O.COCCOC>[F:13][C:14]([F:26])([F:27])[C:15]1[CH:16]=[C:4]([CH2:5][C:6]([OH:8])=[O:7])[CH:18]=[C:19]([C:21]([F:22])([F:23])[F:24])[CH:20]=1 |f:0.1,5.6|
|
Name
|
sodium methoxide
|
Quantity
|
91 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
237.6 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
344 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper(I) bromide
|
Quantity
|
35.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
copper(I) iodide
|
Quantity
|
35.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
copper(I) bromide
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
copper(I) iodide
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
69 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving, without any change in temperature
|
Type
|
TEMPERATURE
|
Details
|
under reflux (internal temperature 74° C.)
|
Type
|
CUSTOM
|
Details
|
a stirrable white slurry was formed
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 54° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then again heated at the boil
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WAIT
|
Details
|
After 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
40 minutes (conversion monitored by GC) at reflux (85° C.)
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
After a further 5 hours under reflux at 86° C. (conversion
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
were added dropwise at 86° C.
|
Type
|
TEMPERATURE
|
Details
|
(reflux) over a period of 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux at this temperature for a further 4 hours, during which a gentle evolution of waste gas
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Undissolved particles were then substantially decanted off over a Nutsche
|
Type
|
FILTRATION
|
Details
|
filtered off with suction over the Nutsche
|
Type
|
CONCENTRATION
|
Details
|
The resulting two-phase filtrate was concentrated at 20 mbar (1350 ml of distillate)
|
Type
|
ADDITION
|
Details
|
diluted again with 1000 ml of water
|
Type
|
EXTRACTION
|
Details
|
Organic impurities were extracted
|
Type
|
CONCENTRATION
|
Details
|
on concentration
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator) and the aqueous phase
|
Type
|
ADDITION
|
Details
|
was poured into 920 g of 24% by weight strength aqueous sulphuric acid (18-24° C.), which
|
Type
|
CUSTOM
|
Details
|
resulted in strong foaming (pH=1)
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with a little water until neutral and
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
110 min |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)CC(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |